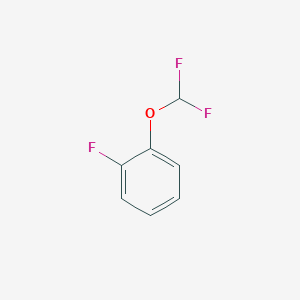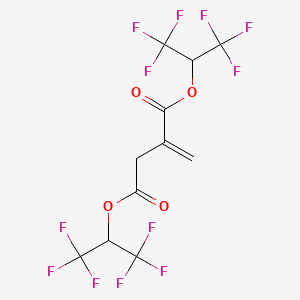
3beta-Hydroxy-5alpha-cholestan-15-one
概要
説明
3beta-Hydroxy-5alpha-cholestan-15-one is a naturally occurring compound that belongs to the class of cholestanes. It is a 3beta-hydroxysteroid consisting of 3beta-hydroxy-5alpha-cholestane with an additional oxo group at the 15-position .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxy-5alpha-cholestan-15-one typically involves the oxidation of 3beta-hydroxy-5alpha-cholestane. The reaction conditions often include the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure the completion of the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar oxidation reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) could be employed to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3beta-Hydroxy-5alpha-cholestan-15-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be further oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group at the 15-position can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), and potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto-5alpha-cholestan-15-one or 3-carboxy-5alpha-cholestan-15-one.
Reduction: Formation of 3beta,15-dihydroxy-5alpha-cholestane.
Substitution: Formation of 3-substituted-5alpha-cholestan-15-one derivatives.
科学的研究の応用
3beta-Hydroxy-5alpha-cholestan-15-one has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroids and cholestane derivatives.
Biology: Studied for its role in cholesterol metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to cholesterol metabolism and neurodegenerative disorders.
Industry: Used in the production of steroid-based pharmaceuticals and as a research tool in the development of new drugs
作用機序
The mechanism of action of 3beta-Hydroxy-5alpha-cholestan-15-one involves its interaction with various molecular targets and pathways. It is known to modulate cholesterol metabolism by influencing the activity of enzymes involved in cholesterol biosynthesis and degradation. Additionally, it may interact with nuclear receptors and transcription factors, thereby affecting gene expression and cellular functions .
類似化合物との比較
Similar Compounds
- 3beta-Hydroxy-5alpha-cholestane
- 3beta-Hydroxy-5alpha,14alpha-cholestan-15-one
- 5alpha-cholestan-3beta-ol-15-one
- 15-oxo-5alpha-cholestan-3beta-ol
Uniqueness
3beta-Hydroxy-5alpha-cholestan-15-one is unique due to the presence of an oxo group at the 15-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other cholestane derivatives and contributes to its specific interactions with molecular targets and pathways .
特性
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-23,25,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23-,25-,26+,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOGPBCKBGSAIM-HBOTYGMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CC(=O)C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC(=O)[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















